molecular formula C18H17FN2O2S2 B2455358 {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone CAS No. 338795-01-0

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone

Cat. No.: B2455358
CAS No.: 338795-01-0
M. Wt: 376.46
InChI Key: DLOZIFBFLKWVHY-UHFFFAOYSA-N
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Description

The compound {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone is a complex organic molecule that features a combination of fluorobenzyl, sulfanyl, imidazolyl, and phenyl sulfone groups

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-21-16(13-25(22,23)17-5-3-2-4-6-17)11-20-18(21)24-12-14-7-9-15(19)10-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZIFBFLKWVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzyl position with a fluorobenzyl thiol.

    Attachment of the Phenyl Sulfone Group: This can be achieved through a sulfonylation reaction, where a phenyl sulfonyl chloride reacts with the imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Antibacterial Activity: Sulfone derivatives have shown activity against various bacterial strains.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
  • {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl ether

Uniqueness

The presence of both the fluorobenzyl and phenyl sulfone groups in {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it distinct from other similar compounds that may lack one of these functional groups.

Biological Activity

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone, also known by its CAS number 605628-16-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN2O2S2C_{18}H_{17}FN_2O_2S_2, with a molecular weight of 368.46 g/mol. The structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : There is evidence suggesting that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Anticancer Efficacy

A review of the literature reveals that this compound has been tested against several cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.50Induction of apoptosis
A549 (Lung)26.00Cell cycle arrest at G2/M phase
HepG2 (Liver)17.82Inhibition of proliferation

These results suggest that the compound may be effective against multiple types of cancer, though further studies are necessary to confirm these findings.

Antimicrobial Activity

In vitro studies have indicated that the compound exhibits antimicrobial properties against several pathogens. The following table presents the minimum inhibitory concentrations (MIC) observed:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results indicate potential utility in treating bacterial and fungal infections.

Case Studies

  • Case Study: Anticancer Potential
    A study conducted by Bouabdallah et al. demonstrated that derivatives of imidazole compounds, including this compound, showed significant cytotoxicity against MCF7 and HepG2 cell lines with IC50 values indicating effective growth inhibition .
  • Case Study: Enzyme Inhibition
    Research published in Molecular Docking Studies highlighted the compound's interaction with specific enzymes related to cancer metabolism, suggesting that it may serve as a lead compound for developing selective inhibitors .

Q & A

Q. What are the recommended synthetic routes for {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving precursors like 4-fluorobenzyl thiol and substituted imidazole intermediates. A general procedure involves refluxing equimolar concentrations of intermediates with catalysts such as pyridine and zeolite (Y-H) at 150°C, followed by recrystallization from ethanol for purification . Optimization of reaction conditions (e.g., solvent choice, temperature, catalyst loading) is critical to minimize side products.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
  • Spectroscopy : Employ 1H^1H/13C^{13}C NMR for functional group validation and LC-MS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) ensures precise structural determination .

Q. What physical properties are critical for experimental handling?

Key properties include:

  • Density : 1.31 g/cm³ (informs solvent compatibility) .
  • Boiling point : 370.2°C (guides distillation/purification methods) .
  • Stability : Monitor thermal decomposition via TGA and hygroscopicity under controlled humidity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the sulfanyl group’s reactivity in this compound?

Isotopic labeling (e.g., 34S^{34}S) coupled with kinetic studies can track sulfanyl participation in nucleophilic or redox reactions. DFT calculations (B3LYP/6-311++G** basis set) predict reaction pathways, while in-situ IR spectroscopy monitors intermediate formation .

Q. What computational strategies are effective for modeling electronic properties?

Density Functional Theory (DFT) at the M06-2X/cc-pVTZ level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Solvent effects are modeled using the PCM approach . Vibrational frequencies (e.g., S–C stretching modes) are validated against experimental IR/Raman data .

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and validate with R-values .
  • Displacement Ellipsoids : Analyze anisotropic displacement parameters in WinGX/ORTEP to detect disorder or thermal motion .
  • Validation Tools : Leverage checkCIF/PLATON to identify symmetry or occupancy mismatches .

Q. What analytical methods differentiate sulfone degradation products under oxidative conditions?

  • LC-HRMS : Identifies sulfinic acid or sulfoxide byproducts via exact mass matching.
  • EPR Spectroscopy : Detects radical intermediates during oxidation.
  • XPS : Confirms sulfur oxidation states (binding energies: ~168–171 eV for sulfone) .

Q. How do steric effects of the 4-fluorobenzyl group influence intermolecular interactions?

Hirshfeld surface analysis (CrystalExplorer) quantifies close contacts (e.g., C–F⋯H interactions). Packing diagrams from Mercury software reveal π-stacking or van der Waals forces. Compare with analogs lacking fluorine to assess fluorination’s impact .

Methodological Tables

Q. Table 1. Key Physical Properties

PropertyValueReference
Density1.31 g/cm³
Boiling Point370.2°C (760 mmHg)
Refractive Index1.594

Q. Table 2. Recommended Computational Parameters

ParameterSpecificationPurpose
DFT FunctionalM06-2X/cc-pVTZElectronic property prediction
Solvent ModelPCM (Water)Solvation effects
Vibrational Scaling0.967 (IR)Harmonic frequency correction

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